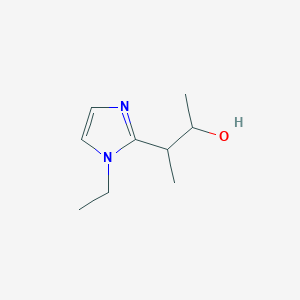![molecular formula C30H46O4 B15272817 (Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15272817.png)
(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KadpolysperinM is a lanostane-type triterpenoid compound isolated from the stems of Kadsura species, which belong to the Schisandraceae family . These plants are commonly used in traditional Chinese medicine for treating various ailments such as blood deficiency, numbness, and irregular menstruation . KadpolysperinM has garnered attention due to its potential pharmacological activities, including anti-tumor, anti-HIV, and antioxidant effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KadpolysperinM involves the extraction of triterpenoids from the stems of Kadsura species. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using organic solvents like methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate KadpolysperinM.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure KadpolysperinM.
Industrial Production Methods
advancements in biotechnological approaches, such as microbial fermentation and plant cell culture techniques, hold promise for future industrial-scale production .
化学反应分析
Types of Reactions
KadpolysperinM undergoes various chemical reactions, including:
Oxidation: KadpolysperinM can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert KadpolysperinM into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the KadpolysperinM molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
科学研究应用
KadpolysperinM has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of lanostane-type triterpenoids.
作用机制
The mechanism of action of KadpolysperinM involves its interaction with various molecular targets and pathways:
Anti-tumor Activity: KadpolysperinM induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Anti-HIV Activity: It inhibits the replication of HIV by interfering with the viral reverse transcriptase enzyme.
Antioxidant Activity: KadpolysperinM scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
相似化合物的比较
KadpolysperinM is compared with other similar lanostane-type triterpenoids:
Kadpolysperin A-N: These compounds share a similar lanostane skeleton but differ in their functional groups and biological activities.
Abiesatrine D: Another lanostane-type triterpenoid with similar anti-tumor and antioxidant properties.
Kadnanolactone H and I: These compounds are structurally similar but have different stereochemistry, leading to variations in their biological activities.
KadpolysperinM stands out due to its unique combination of anti-tumor, anti-HIV, and antioxidant activities, making it a promising candidate for further research and development .
属性
分子式 |
C30H46O4 |
|---|---|
分子量 |
470.7 g/mol |
IUPAC 名称 |
(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(33)34)20-13-16-29(6)21-11-12-23-27(3,4)24(31)14-15-28(23,5)22(21)17-25(32)30(20,29)7/h10-11,18,20,22-23,25,32H,8-9,12-17H2,1-7H3,(H,33,34)/b19-10-/t18-,20-,22-,23+,25+,28-,29+,30+/m1/s1 |
InChI 键 |
NZLVLGURXYJYLY-CEZOLLDXSA-N |
手性 SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
规范 SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(=O)C4(C)C)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


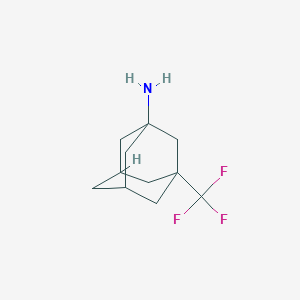
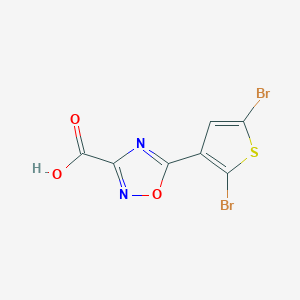
amine](/img/structure/B15272739.png)

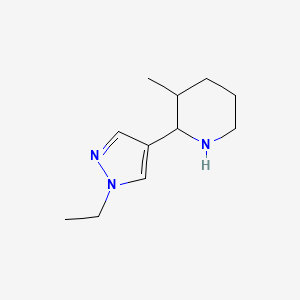
![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15272748.png)
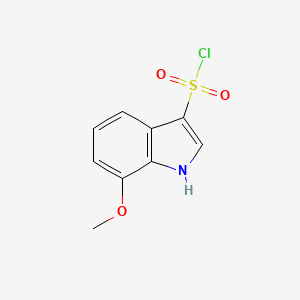
![3-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B15272763.png)
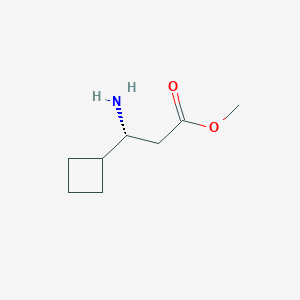
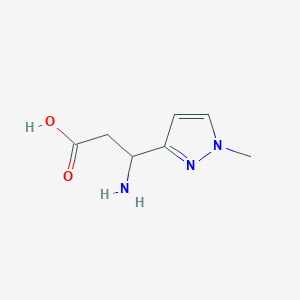
![4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B15272782.png)
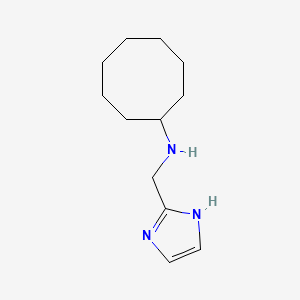
![tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B15272811.png)
